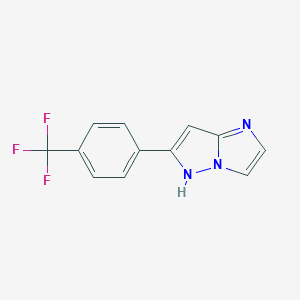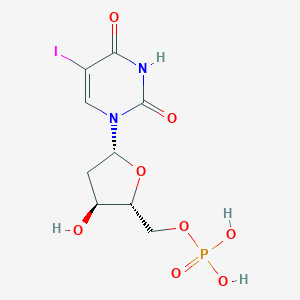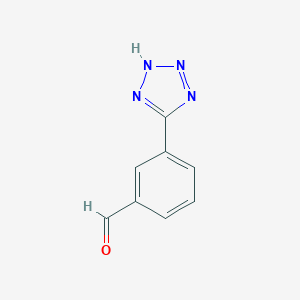![molecular formula C12H14N2 B159898 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole CAS No. 126718-24-9](/img/structure/B159898.png)
10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
概要
説明
10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes both an indole and a pyrazine moiety, making it a versatile scaffold for chemical modifications and biological activity studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-cyanoindole as a starting material, which undergoes a series of reactions including the Mitsunobu reaction to yield the desired product . The reaction conditions often require the use of reagents such as triphenylphosphine and diethyl azodicarboxylate (DEAD) in an inert atmosphere.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalability of the synthetic routes mentioned above can be adapted for larger-scale production. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, is crucial for efficient industrial synthesis.
化学反応の分析
Types of Reactions: 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the indole or pyrazine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid in sulfuric acid.
Major Products Formed: The products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antifungal activity against pathogenic strains of Aspergillus and Candida.
Medicine: Potential use as an antifungal agent, with studies showing activity against various fungal strains.
Industry: Possible applications in the development of new materials and as a precursor for pharmaceuticals.
作用機序
The mechanism by which 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole exerts its effects, particularly its antifungal activity, involves the inhibition of fungal cell wall synthesis and disruption of membrane integrity . The compound targets specific enzymes and pathways critical for fungal growth and survival, leading to cell death.
類似化合物との比較
- 4-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
- 1-(4-chlorophenyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Comparison: Compared to its analogs, 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole exhibits unique structural features that contribute to its distinct biological activities. For instance, the presence of the methyl group at the 10-position enhances its antifungal properties . Additionally, the fused ring system provides a rigid framework that can be exploited for further chemical modifications.
特性
IUPAC Name |
10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9-10-4-2-3-5-11(10)14-7-6-13-8-12(9)14/h2-5,13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAUDQJTSPAXOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCCN2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562024 | |
| Record name | 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126718-24-9 | |
| Record name | 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)


![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)


![[(1R,4S)-4-(2-amino-6-oxo-3H-purin-9-yl)cyclopent-2-en-1-yl] (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate](/img/structure/B159831.png)





